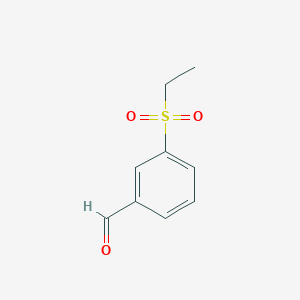

3-(Ethylsulfonyl)benzaldehyde

Description

Contextualization within the Landscape of Substituted Benzaldehydes

These compounds are pivotal intermediates in organic synthesis. For instance, they are frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to construct elaborate molecular frameworks. In medicinal chemistry, the benzaldehyde (B42025) moiety is a common feature in the structure of many therapeutic agents, and the ability to introduce various substituents allows for the fine-tuning of a molecule's biological activity. The investigation of substituted benzaldehydes has led to the discovery of compounds with potential applications as allosteric modulators of hemoglobin and as cytotoxic agents against cancer cell lines.

Significance of Sulfonyl-Containing Aromatic Aldehydes in Modern Organic Synthesis

The incorporation of a sulfonyl group (—SO₂R) onto an aromatic aldehyde scaffold, as seen in 3-(Ethylsulfonyl)benzaldehyde, introduces significant chemical characteristics. The sulfonyl group is powerfully electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution and influences the reactivity of the aldehyde group. This electronic effect makes sulfonyl-containing aromatic aldehydes valuable substrates in various synthetic transformations.

These compounds serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to an alcohol, expanding its synthetic utility. Furthermore, the sulfonyl group itself is a critical pharmacophore found in many drug classes, most notably the sulfonamides. The presence of both functionalities allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the multi-step synthesis of complex target molecules. Their unique electronic and structural properties also make them useful in the development of materials with specific optical or electronic characteristics.

Current Research Trajectories and Emergent Perspectives for this compound

Current research involving this compound and its analogs primarily focuses on its application as a building block in the synthesis of novel compounds for pharmaceutical and materials science. While specific studies on this compound itself are not extensively detailed in public literature, its utility can be inferred from research on closely related structures.

A primary research trajectory is its use as a precursor to more complex molecules. For example, the aldehyde can be oxidized to the corresponding 3-ethylsulfonyl-benzoic acid. This carboxylic acid can then be converted into amides, such as the documented synthesis of N-[2-(N'-2',4'-dichlorophenylmethyl)-N'-ethylamino)ethyl]-3-ethylsulfonyl-6-methoxybenzamide, highlighting its role in creating compounds with potential biological activity. prepchem.com This pathway underscores the compound's value in generating libraries of diverse molecules for drug discovery screening.

Emerging perspectives see such sulfonyl-containing benzaldehydes as key components in the assembly of small molecule inhibitors and modulators of biological targets like enzymes and receptors. fluorochem.co.uk The ethylsulfonyl group can participate in crucial binding interactions within a protein's active site, while the aromatic scaffold provides a rigid framework for orienting other functional groups. Future research will likely continue to exploit the dual reactivity of this compound to construct sophisticated molecules for a range of scientific applications.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 198.24 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-13(11,12)9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJBQJZPGMLQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylsulfonyl Benzaldehyde

Retrosynthetic Disconnection Strategies for the Ethylsulfonylbenzaldehyde Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called "disconnections." egrassbcollege.ac.ine3s-conferences.org For 3-(ethylsulfonyl)benzaldehyde, several logical disconnection strategies can be envisioned.

A primary disconnection can be made at the carbon-sulfur bond of the ethylsulfonyl group. This leads to a benzaldehyde (B42025) synthon with a cationic charge at the meta-position and an ethylsulfinate synthon. The corresponding synthetic equivalents would be a 3-halobenzaldehyde and an ethylsulfinic acid salt.

Alternatively, a disconnection can be made at the bond between the aromatic ring and the formyl group. This approach suggests a precursor such as 3-(ethylsulfonyl)benzyl alcohol, which could be oxidized to the desired aldehyde. This is an example of a functional group interconversion (FGI). solubilityofthings.comimperial.ac.uk

Another retrosynthetic approach involves disconnecting the ethyl group from the sulfonyl moiety, suggesting a precursor like 3-(chlorosulfonyl)benzaldehyde which could then be reacted with an ethylating agent.

These disconnection strategies provide a roadmap for developing forward synthetic plans, guiding the chemist in the selection of appropriate reactions and starting materials. egrassbcollege.ac.inscribd.com

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be accomplished through several distinct approaches, each with its own set of advantages and challenges. These methods primarily involve the functionalization of a benzene (B151609) ring or a pre-functionalized benzene derivative.

Approaches Involving Electrophilic Aromatic Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing this compound, a Friedel-Crafts-type reaction could be employed. One potential route involves the direct sulfonylation of benzaldehyde. However, the aldehyde group is deactivating, which can make the reaction challenging.

A more plausible approach starts with the sulfonylation of benzene or a substituted benzene, followed by formylation. For instance, the Friedel-Crafts sulfonylation of benzene with ethanesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could yield ethyl phenyl sulfone. acs.org Subsequent formylation of this intermediate, for example through a Vilsmeier-Haack reaction, would then introduce the aldehyde group. The directing effects of the ethylsulfonyl group would need to be considered to achieve the desired meta-substitution pattern.

Strategies via Nucleophilic Aromatic Substitution with Sulfonyl Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.netmasterorganicchemistry.com A suitable starting material for an SNAr approach could be a di-substituted benzene ring where one substituent is a good leaving group and the other is an activating group.

For example, a reaction could be designed starting from a compound like 3-nitro-1-halobenzene. The nitro group strongly activates the ring towards nucleophilic attack. Reaction with sodium ethanethiolate would first yield 3-(ethylthio)nitrobenzene. Subsequent oxidation of the thioether to the sulfone, followed by reduction of the nitro group to an amine, diazotization, and finally a Sandmeyer-type reaction could introduce the formyl group. While multi-step, this strategy leverages the well-established reactivity patterns of SNAr reactions. imperial.ac.uk

Orthogonal Functional Group Interconversion on Benzene Derivatives

Functional group interconversion (FGI) is a powerful strategy that involves converting one functional group into another without altering the carbon skeleton of the molecule. tus.ac.jpub.eduvanderbilt.edu This approach is particularly useful when direct introduction of a desired functional group is difficult.

One FGI strategy for synthesizing this compound could begin with the oxidation of 3-(ethylsulfonyl)benzyl alcohol. This precursor could be prepared from 3-bromobenzyl alcohol by first protecting the alcohol, then performing a sulfonation reaction, followed by deprotection. The final oxidation step to the aldehyde can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), to avoid over-oxidation to the carboxylic acid. imperial.ac.uk

Another FGI route could involve the reduction of a 3-(ethylsulfonyl)benzoyl chloride or a related carboxylic acid derivative. This approach would necessitate the prior synthesis of 3-(ethylsulfonyl)benzoic acid, which could be prepared through oxidation of 3-(ethylthio)toluene followed by oxidation of the methyl group. The subsequent reduction of the acid chloride to the aldehyde can be accomplished using specific reducing agents like lithium tri-tert-butoxyaluminum hydride.

Green Chemistry Principles in the Synthesis of Sulfonylated Benzaldehydes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws These principles are increasingly being applied to the synthesis of fine chemicals, including sulfonylated benzaldehydes.

The development of more environmentally friendly synthetic methods is a key focus. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, the use of traditional volatile organic compounds (VOCs) as solvents is being replaced by more benign alternatives. researchgate.netjournaljpri.com

Development of Environmentally Benign Solvent Systems

A significant aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. mdpi.comnih.gov In the context of synthesizing sulfonylated benzaldehydes, several green solvent systems are being explored.

Water is considered the ultimate green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com While the solubility of many organic reagents in water is low, reactions can sometimes be carried out "on water" or "in water" with appropriate catalysts or under specific conditions. mdpi.com

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. mdpi.com Their negligible vapor pressure makes them an attractive alternative to volatile organic solvents. In some cases, basic ionic liquids have been used as both the catalyst and the solvent in reactions for synthesizing sulfur-containing heterocycles. mdpi.com

Deep Eutectic Solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and easier to prepare from renewable resources. mdpi.com

The application of these green solvent systems to the synthetic routes for this compound has the potential to significantly reduce the environmental impact of its production. Research in this area is ongoing, with a focus on developing efficient and selective reactions in these novel media.

Exploration of Catalytic Systems for Enhanced Atom Economy and Efficiency

The primary route to this compound involves the oxidation of its thioether precursor, 3-(ethylthio)benzaldehyde. Traditional methods often rely on stoichiometric oxidants that generate significant waste, leading to poor atom economy. primescholars.comum-palembang.ac.id The focus of modern synthetic chemistry has shifted towards catalytic approaches, which utilize a small amount of a catalyst to facilitate the reaction, thereby increasing efficiency and reducing byproducts. um-palembang.ac.idimist.ma

A variety of catalytic systems have been explored for the selective oxidation of thioethers to sulfones. Hydrogen peroxide (H₂O₂) is a favored oxidant due to its low cost and the fact that its only byproduct is water, making it an environmentally benign choice. google.com However, H₂O₂ often requires activation by a catalyst to achieve high selectivity for the sulfone over the intermediate sulfoxide.

Several heterogeneous and homogeneous catalysts have proven effective in this transformation:

Titanosilicate Zeolites: Catalysts like Titanium Silicalite-1 (TS-1) and Ti-MWW are effective for sulfide (B99878) oxidation using H₂O₂ as the oxidant, often under organic solvent-free conditions. researchgate.net These microporous materials can exhibit shape selectivity, potentially favoring the formation of specific products. researchgate.net

Ruthenium-based Catalysts: A high-performance catalyst, RuO₄@C, generated in situ, has been shown to selectively oxidize thioethers to sulfones with yields ranging from 95% to 99%. researchgate.net This catalyst is also recyclable, adding to its process viability. researchgate.net

Metal Compounds: Various other metal compounds are used to catalyze the H₂O₂ oxidation of sulfides. google.com For instance, a system using manganous sulfate (B86663) as a catalyst in the presence of sulfuric acid has been reported for the oxidation of p-methylthio benzaldehyde, a similar substrate. google.com

Electrochemical Methods: Electrosynthesis offers a reagent-free alternative for oxidation. acs.org By using an electrolyte like CaCl₂ in a suitable solvent system, thioethers can be selectively oxidized to either sulfoxides or sulfones by simply adjusting the electrolysis conditions, such as current density or time. acs.org This method avoids the use of chemical oxidants altogether, significantly improving the green credentials of the process.

The efficiency of these catalytic systems can be compared based on several factors, including the required reaction conditions and the resulting product yield.

Interactive Table: Comparison of Catalytic Systems for Thioether Oxidation

| Catalyst System | Oxidant | Solvent | Reaction Conditions | Yield of Sulfone | Key Advantages |

|---|---|---|---|---|---|

| Ti-MWW Zeolite | H₂O₂ | Solvent-free | Not specified | High | Green oxidant (water byproduct), solvent-free. researchgate.net |

| RuO₄@C | Not specified | Not specified | 2 hours | 95-99% | High yield, short reaction time, recyclable catalyst. researchgate.net |

| Manganous Sulfate/H₂SO₄ | H₂O₂ | Not specified | Temperature control required | High | Inexpensive and readily available materials. google.com |

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is central to evaluating these systems. jocpr.com Catalytic reactions inherently offer better atom economy than stoichiometric ones because the catalyst is not consumed in the reaction. um-palembang.ac.id For example, the use of H₂O₂ as an oxidant in a catalytic cycle is highly atom-economical, as the only atoms not incorporated into the product form water.

Waste Minimization and Process Intensification Strategies

Beyond the choice of catalyst, a holistic approach to the synthesis of this compound involves strategies aimed at minimizing waste and intensifying the process for greater efficiency and safety.

Waste Minimization: The most effective strategy for waste minimization is prevention. um-palembang.ac.id This is achieved through several key approaches:

Green Oxidants: As mentioned, using H₂O₂ is a prime example of waste reduction at the source, replacing hazardous and wasteful oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). google.com

Solvent-Free Reactions: Performing reactions without a solvent, or in an environmentally benign solvent like water, eliminates the large volumes of organic solvent waste typically generated in chemical synthesis. imist.maresearchgate.net Palladium on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles have been used for the solvent-free oxidation of benzylic alcohols, a related transformation. nih.govresearchgate.net

Electrochemical Synthesis: Indirect electrochemical processes can minimize waste by using a recyclable mediator. researchgate.net For example, a Ce(IV)/Ce(III) or Mn(III)/Mn(II) redox couple can be used to oxidize the organic substrate, with the depleted mediator being continuously regenerated at an anode. researchgate.net This creates a closed-loop system that significantly reduces wastewater and reagent consumption. researchgate.net

Process Intensification (PI): Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. osf.ioabo.fi

Microreactors and Flow Chemistry: Conducting the synthesis in a microreactor or continuous flow system offers substantial advantages over traditional batch processing. osf.io These systems provide superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields and selectivity. osf.io The improved safety profile of handling potentially hazardous reactions in small, contained volumes is another significant benefit. abo.fi Flow chemistry has been successfully applied to the electrochemical synthesis of sulfones from thioethers. acs.org

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. abo.fi For a synthesis like that of this compound, if a volatile byproduct is formed, it could be continuously removed from the reaction mixture, driving the equilibrium towards the product and potentially increasing the conversion rate.

Alternative Energy Sources: The use of ultrasound or microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. nih.govrjpn.org

By integrating advanced catalytic systems with modern process intensification and waste minimization strategies, the synthesis of this compound can be made significantly more efficient, economical, and environmentally sustainable, aligning with the core principles of green chemistry. rjpn.orgresearchgate.net

Advanced Chemical Reactivity and Transformation of 3 Ethylsulfonyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-(ethylsulfonyl)benzaldehyde is a versatile functional handle that participates in a wide array of chemical transformations. Its reactivity is modulated by the strong electron-withdrawing effect of the meta-positioned ethylsulfonyl group, which enhances the partial positive charge on the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon of this compound readily undergoes attack by various nucleophiles, leading to a diverse range of addition and condensation products. These reactions are fundamental to the construction of more complex molecular architectures.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. While specific studies detailing the Knoevenagel condensation of this compound are not widely available in the public domain, the general principles of the reaction can be applied. The electron-withdrawing ethylsulfonyl group is expected to enhance the reactivity of the aldehyde, facilitating the condensation.

The reaction generally proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. A variety of active methylene compounds can be employed, leading to a diverse array of derivatives.

Table 1: Potential Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Catalyst | Potential Product |

| Malononitrile | Piperidine | 2-(3-(Ethylsulfonyl)benzylidene)malononitrile |

| Ethyl cyanoacetate | Triethylamine | Ethyl 2-cyano-3-(3-(ethylsulfonyl)phenyl)acrylate |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(3-(ethylsulfonyl)benzylidene)malonate |

This table represents hypothetical products based on the general mechanism of the Knoevenagel condensation and requires experimental validation for this compound.

Aldol (B89426) reactions represent another cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound. The reaction of this compound with enolates derived from ketones or other carbonyl compounds would lead to the formation of β-hydroxy carbonyl compounds. The stereochemical outcome of these reactions, particularly the formation of syn and anti diastereomers, is of significant interest and can often be controlled by the choice of reaction conditions, including the enolate geometry (E or Z), the metal counterion, and the presence of chiral auxiliaries or catalysts.

Table 2: Factors Influencing Stereochemical Outcome in Aldol Reactions of this compound

| Factor | Influence on Stereoselectivity |

| Enolate Geometry | (Z)-enolates generally lead to syn-aldol products, while (E)-enolates favor anti-aldol products. |

| Metal Counterion | The nature of the metal (e.g., Li, B, Ti) affects the transition state geometry and can influence the diastereoselectivity. |

| Chiral Auxiliaries | The use of chiral auxiliaries on the enolate component can induce high levels of enantioselectivity. |

| Chiral Catalysts | Asymmetric catalysis using chiral Lewis acids or organocatalysts can control the facial selectivity of the aldehyde. |

This table outlines general principles of stereocontrol in aldol reactions and their potential application to this compound.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed and reversible. The electron-withdrawing ethylsulfonyl group is anticipated to accelerate the initial nucleophilic attack by the amine.

Schiff bases derived from this compound are valuable intermediates in organic synthesis. The imine functionality can be reduced to form secondary amines, or it can act as an electrophile in reactions with nucleophiles. The versatility of imine chemistry allows for the introduction of diverse functionalities and the construction of various nitrogen-containing compounds.

Table 3: Examples of Schiff Base Formation with this compound

| Primary Amine | Reaction Conditions | Product |

| Aniline (B41778) | Ethanol, reflux | N-(3-(Ethylsulfonyl)benzylidene)aniline |

| Benzylamine | Toluene, Dean-Stark | N-(3-(Ethylsulfonyl)benzylidene)-1-phenylmethanamine |

| 4-Methoxyaniline | Acetic acid (cat.), ethanol | N-(3-(Ethylsulfonyl)benzylidene)-4-methoxyaniline |

This table provides hypothetical examples of Schiff bases that could be synthesized from this compound based on established synthetic protocols.

The benzoin (B196080) condensation is a classic example of "umpolung" or polarity reversal, where the normally electrophilic carbonyl carbon of an aldehyde is converted into a nucleophilic species. This reaction typically involves the dimerization of aromatic aldehydes in the presence of a cyanide or N-heterocyclic carbene (NHC) catalyst to form an α-hydroxy ketone, known as a benzoin.

For this compound, the presence of the strong electron-withdrawing group would significantly influence its reactivity in a benzoin-type condensation. While this group enhances the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the catalyst, it would also affect the stability of the key intermediates in the catalytic cycle. Specific experimental studies on the benzoin condensation of this compound are necessary to determine the feasibility and efficiency of this transformation. The electronic effects of the substituent could potentially lead to different reaction outcomes or require modified catalytic systems compared to simple benzaldehydes.

The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens when treated with a strong base. Under these conditions, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol. This compound, having no α-hydrogens, is a potential substrate for the Cannizzaro reaction.

Upon treatment with a concentrated base, such as potassium hydroxide (B78521), this compound would be expected to undergo disproportionation to yield 3-(ethylsulfonyl)benzoic acid and (3-(ethylsulfonyl)phenyl)methanol. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde. The strong electron-withdrawing nature of the ethylsulfonyl group would make the carbonyl carbon highly susceptible to the initial hydroxide attack.

Table 4: Expected Products of the Cannizzaro Reaction of this compound

| Reactant | Reagent | Oxidation Product | Reduction Product |

| This compound | Concentrated KOH | 3-(Ethylsulfonyl)benzoic acid | (3-(Ethylsulfonyl)phenyl)methanol |

This table illustrates the predicted outcome of the Cannizzaro reaction based on the established mechanism for non-enolizable aldehydes.

Multi-Component Reactions (MCRs) Utilizing the Aldehyde Functionality

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all initial reactants, represent a highly efficient approach in modern organic synthesis. These reactions are characterized by their atom economy, procedural simplicity, and ability to rapidly generate complex molecular scaffolds. The aldehyde functionality of this compound serves as a versatile electrophilic component, enabling its participation in a variety of significant MCRs.

The Biginelli reaction is a classic three-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.org This reaction provides direct access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities. wikipedia.orgbeilstein-journals.org

The reaction mechanism is understood to proceed through a series of bimolecular reactions, often initiated by the formation of an acyliminium ion intermediate from the aldehyde and urea. wikipedia.orgunair.ac.id A wide range of substituted aromatic aldehydes can be employed in this synthesis, making it a robust method for generating structurally diverse libraries of DHPMs. mdpi.comresearchgate.net this compound, with its electron-withdrawing substituent, can effectively act as the aldehyde component, leading to the formation of DHPMs bearing a 4-(3-(ethylsulfonyl)phenyl) substituent.

Table 1: Generalized Biginelli Reaction Scheme for this compound

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 (Urea/Thiourea) | Catalyst | Product Skeleton |

| This compound | Ethyl Acetoacetate | Urea (X=O) or Thiourea (X=S) | Brønsted or Lewis Acid | 4-(3-(Ethylsulfonyl)phenyl)-3,4-dihydropyrimidin-2(1H)-one/thione |

The Hantzsch pyridine (B92270) synthesis is another cornerstone multi-component reaction, first reported by Arthur Hantzsch in 1881. wikipedia.org The typical reaction combines an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. chemtube3d.comyoutube.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), often referred to as a Hantzsch ester, which can subsequently be oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgorganic-chemistry.org

This synthesis is highly versatile, allowing for the incorporation of various substituents on the resulting pyridine ring by modifying the starting components. acs.org The use of this compound as the aldehyde component in a Hantzsch synthesis variant would yield a 1,4-dihydropyridine with the 3-(ethylsulfonyl)phenyl group at the 4-position. Subsequent aromatization provides a route to novel pyridine-3,5-dicarboxylates.

Table 2: Hantzsch Pyridine Synthesis Using this compound

| Component | Example Reagent | Stoichiometry | Resulting Product (Pre-oxidation) |

| Aldehyde | This compound | 1 equivalent | 4-(3-(Ethylsulfonyl)phenyl)-1,4-dihydropyridine derivative |

| β-Ketoester | Ethyl Acetoacetate | 2 equivalents | |

| Nitrogen Source | Ammonium Acetate | 1 equivalent |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups and molecular structures.

The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation in organic synthesis. nih.gov Various oxidizing agents can accomplish this conversion effectively. For instance, potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents are commonly used. researchgate.netsphinxsai.com Under controlled conditions, these reagents will selectively oxidize the aldehyde functionality without affecting the ethylsulfonyl group or the aromatic ring. The oxidation of this compound yields 3-(Ethylsulfonyl)benzoic acid, a valuable intermediate for further derivatization.

Conversely, the reduction of the aldehyde group provides access to the corresponding primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction converts the formyl group into a hydroxymethyl group, transforming this compound into [3-(Ethylsulfonyl)phenyl]methanol. This alcohol can then be used in subsequent reactions, such as esterifications or etherifications.

Table 3: Oxidation and Reduction of this compound

| Transformation | Typical Reagents | Starting Material | Product |

| Oxidation | Potassium Permanganate (KMnO₄), Benzyltrimethylammonium fluorochromate (BTMAFC) sphinxsai.com | This compound | 3-(Ethylsulfonyl)benzoic acid |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | This compound | [3-(Ethylsulfonyl)phenyl]methanol |

Influence of the Ethylsulfonyl Substituent on Aromatic Reactivity

The ethylsulfonyl (-SO₂Et) group is a powerful electron-withdrawing group (EWG) that significantly influences the reactivity of the benzene (B151609) ring through a combination of inductive and resonance effects.

Electronic Effects and Directing Group Properties in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the ring governs both the reaction rate and the position of the incoming electrophile. aakash.ac.in The ethylsulfonyl group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atoms bonded to the sulfur. This effect pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, the -SO₂Et group is classified as a deactivating group, causing EAS reactions to proceed more slowly compared to unsubstituted benzene. wikipedia.org

Regarding regioselectivity, the -SO₂Et group is a meta-director. masterorganicchemistry.com This directing effect can be understood by examining the stability of the carbocationic intermediates (sigma complexes or Wheland intermediates) formed upon attack of the electrophile at the ortho, para, and meta positions. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the sulfonyl group. This arrangement is highly destabilizing because the positively charged carbon is adjacent to the electron-deficient sulfur atom. In contrast, the intermediate formed from meta attack avoids this unfavorable configuration, making it the most stable of the three possibilities and leading to the preferential formation of the meta-substituted product.

Table 4: Properties of the Ethylsulfonyl Group in Electrophilic Aromatic Substitution

| Property | Description | Reason |

| Reactivity Effect | Deactivating | Strong negative inductive effect (-I) reduces the electron density of the aromatic ring. |

| Directing Effect | meta-Director | The carbocation intermediate for meta attack is more stable than those for ortho and para attack. masterorganicchemistry.com |

Role in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway in which a nucleophile displaces a suitable leaving group (such as a halide) on an aromatic ring. byjus.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. chemistrysteps.comuomustansiriyah.edu.iq

The ethylsulfonyl group, as a potent EWG, can serve as a strong activating group for an SNAr reaction. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. uomustansiriyah.edu.iq This stabilization occurs through the delocalization of the negative charge away from the ring.

It is crucial to note that this compound itself will not undergo an SNAr reaction, as it lacks a leaving group. However, if a leaving group, such as a halogen, were present on the ring, the ethylsulfonyl group would influence the reaction's feasibility. The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG via resonance. When the EWG is meta to the leaving group, as the ethylsulfonyl group would be in a compound like 1-halo-3-(ethylsulfonyl)benzene, resonance delocalization onto the substituent is not possible. The activation is therefore weaker and relies primarily on the inductive effect to stabilize the intermediate.

Table 5: Influence of EWG Position on SNAr Reaction Rate

| Position of EWG Relative to Leaving Group | Activating Effect | Mechanism of Stabilization |

| ortho | Strong | Inductive and Resonance |

| para | Strong | Inductive and Resonance |

| meta | Weak | Inductive only |

Chemical Transformations Involving the Ethylsulfonyl Group

The ethylsulfonyl group (–SO₂CH₂CH₃) is a strongly electron-withdrawing substituent, a characteristic that significantly influences the reactivity of the entire molecule. Beyond its impact on the aromatic ring, the sulfonyl moiety can itself be the site of chemical modification or can influence reactions in its vicinity.

Derivatization of the Sulfonyl Moiety

Direct derivatization of the ethylsulfonyl group in this compound is not extensively documented in publicly available literature, suggesting that such transformations may be challenging or less synthetically explored compared to reactions at the aldehyde or the aromatic ring. However, based on the general reactivity of sulfones, several potential derivatization pathways can be considered.

One theoretical avenue for derivatization involves the α-carbon of the ethyl group. The protons on the carbon adjacent to the sulfonyl group are acidified due to the strong electron-withdrawing nature of the SO₂ group. This allows for deprotonation by a strong base to form a carbanion. This carbanion could, in principle, react with various electrophiles, leading to the introduction of new functional groups.

Table 1: Potential Derivatization Reactions at the α-Carbon of the Ethylsulfonyl Group

| Reaction Type | Potential Reagents | Potential Product |

| Alkylation | Strong base (e.g., n-BuLi), Alkyl halide (R-X) | 3-(1-Alkyl-ethylsulfonyl)benzaldehyde |

| Aldol Addition | Strong base, Aldehyde/Ketone | 3-(1-(1-Hydroxyalkyl)ethylsulfonyl)benzaldehyde |

| Acylation | Strong base, Acyl chloride (RCOCl) | 3-(1-Acyl-ethylsulfonyl)benzaldehyde |

It is crucial to note that these are hypothetical pathways for this compound, and their feasibility would depend on overcoming challenges such as the potential for competing reactions at the aldehyde group.

Another possibility for derivatization involves reactions that transform the entire sulfonyl group. For instance, reductive desulfonylation can remove the ethylsulfonyl group, replacing it with a hydrogen atom. While this is a removal rather than a derivatization, it represents a significant transformation of the sulfonyl moiety.

Potential as a Leaving Group or Activating Group in Specific Transformations

The ethylsulfonyl group plays a significant role as both a potential leaving group and an activating group in specific chemical transformations, primarily dictated by its strong electron-withdrawing character.

As a Leaving Group:

In nucleophilic aromatic substitution (SNAr) reactions, the sulfonyl group can function as a leaving group, particularly when the aromatic ring is further activated by other electron-withdrawing groups. For a nucleophile to displace the ethylsulfonyl group from the aromatic ring of this compound, the presence of additional activating groups (e.g., a nitro group) would likely be necessary to sufficiently lower the energy of the Meisenheimer complex intermediate. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the sulfonyl group, followed by the departure of the ethylsulfinate anion.

As an Activating Group:

The primary role of the ethylsulfonyl group as an activating group is observed in the context of the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The ethylsulfonyl group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. Its strong electron-withdrawing nature deactivates the benzene ring towards attack by electrophiles by reducing its electron density. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nature of the ethylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution. By withdrawing electron density, it makes the ring more electrophilic and susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the sulfonyl group. In the case of this compound, a nucleophile would preferentially attack at the positions ortho and para to the ethylsulfonyl group, should a suitable leaving group be present at one of those positions.

Beyond these classical roles, the concept of "umpolung" or reactivity inversion could potentially render the sulfonyl group as an activating moiety in less conventional transformations. Research into the umpolung of sulfonyl chlorides to generate nucleophilic species has been explored, suggesting that under specific catalytic conditions, the typically electrophilic sulfur center of a sulfonyl group could be induced to exhibit nucleophilic character. However, the direct application of such strategies to a molecule like this compound is not yet established.

Table 2: Influence of the Ethylsulfonyl Group on Aromatic Substitution

| Reaction Type | Role of Ethylsulfonyl Group | Preferred Position of Attack |

| Electrophilic Aromatic Substitution | Deactivating, Meta-directing | Meta |

| Nucleophilic Aromatic Substitution | Activating | Ortho, Para (relative to the sulfonyl group) |

Derivatives and Analogues of 3 Ethylsulfonyl Benzaldehyde

Chemical Transformations Leading to Complex Molecular Scaffolds

The aldehyde functionality of 3-(ethylsulfonyl)benzaldehyde and its derivatives is a gateway for constructing more elaborate molecular architectures, including polycyclic and heterocyclic systems, through various chemical transformations.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to build polycyclic systems from sulfonylated benzaldehydes. The aldehyde group can participate in reactions that initiate ring formation. For example, a formal (4+1) annulation-dehydration reaction has been used to create C2-arylated indoles and benzofurans from N-sulfonyl-2-aminobenzaldehydes or salicylaldehyde (B1680747) derivatives. acs.org While not directly starting from this compound, this demonstrates the utility of sulfonylated benzaldehydes in such ring-forming strategies. These reactions often tolerate a variety of functional groups. acs.org The synthesis of complex natural products frequently utilizes strategies to construct polycyclic systems, which can involve various cyclization and rearrangement reactions. nih.gov Allyl and propargyl sulfonium (B1226848) salts have also emerged as versatile building blocks in a variety of annulation reactions for assembling cyclic skeletons. bohrium.com

The aldehyde group of this compound is a key functional group for the synthesis of a wide range of nitrogen-containing heterocycles. frontiersin.org This is typically achieved by first converting the aldehyde into an imine through condensation with a primary amine. beilstein-journals.org The resulting imine, activated by the electron-withdrawing sulfonyl group, becomes a versatile intermediate for subsequent cyclization reactions. beilstein-journals.org

Several named reactions are particularly useful in this context:

The Biginelli Reaction : This one-pot multicomponent reaction combines an aldehyde (like this compound), a β-keto ester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or dihydropyrimidinethiones. beilstein-journals.org

The Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. sigmaaldrich.comwikipedia.org This can be a key step in the synthesis of various heterocycles, such as 3-sulfonyl-substituted quinolines, through a cascade reaction involving an initial Knoevenagel condensation. nih.gov Greener, solvent-free versions of this reaction have been developed using environmentally benign catalysts. tue.nl

The Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comname-reaction.comchemeurope.com The electrophilicity of the iminium ion formed from the aldehyde is the driving force for the cyclization. wikipedia.org

These reactions, among others, allow for the transformation of this compound into a diverse array of heterocyclic structures, including pyridines, pyrimidines, and fused polycyclic systems. mdpi.comnih.gov

Table 3: Nitrogen-Containing Heterocycles from Aldehyde Precursors

| Heterocycle Class | Key Reaction Type | Required Co-reagents (Examples) |

|---|---|---|

| Dihydropyrimidinones | Biginelli Reaction | β-keto ester, Urea beilstein-journals.org |

| Quinolines | Knoevenagel Condensation/Aza-Wittig | o-Azidobenzaldehydes, Ketosulfonamides nih.gov |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | β-Arylethylamine wikipedia.orgjk-sci.com |

| Pyridines | Cycloaddition Reactions | Diynes, Oximes nih.gov |

Incorporation into Spiro- and Fused Ring Systems

The strategic incorporation of this compound into complex molecular architectures, such as spiro- and fused ring systems, represents a significant avenue for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing ethylsulfonyl group can influence the reactivity of both the aldehyde functional group and the aromatic ring, offering unique opportunities for synthetic transformations. This section explores potential pathways for the integration of this compound into these intricate cyclic systems, based on established synthetic methodologies for benzaldehyde (B42025) derivatives.

Incorporation into Spirocyclic Systems

Spirocycles, characterized by two rings sharing a single common atom, are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The aldehyde functionality of this compound serves as a key handle for the construction of spirocyclic frameworks through various synthetic strategies, including multicomponent reactions and transition-metal-catalyzed processes.

One plausible approach involves a one-pot, three-component reaction utilizing this compound, a β-ketoester such as ethyl acetoacetate, and an allylic halide like allyl bromide. This type of reaction, often catalyzed by a mild base, can proceed through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to furnish a highly functionalized spirocycle. The electron-withdrawing nature of the ethylsulfonyl group is anticipated to enhance the electrophilicity of the aldehyde carbon, thereby facilitating the initial condensation step.

Another potential strategy is the ruthenium-catalyzed ortho-C(sp²)–H alkylation of this compound with N-substituted maleimides. acs.orgnih.gov In this transformation, a transient directing group, such as an aniline-derived imine, can facilitate the ortho-alkylation, which is then followed by an intramolecular cyclization to yield a spirocyclic pyrrolidine (B122466) derivative. The substitution pattern of the starting benzaldehyde will direct the position of the newly formed spiro-center.

A hypothetical reaction for the formation of a spirocyclic oxindole, a privileged scaffold in medicinal chemistry, could involve a [3+2] cycloaddition reaction. This would entail the reaction of an azomethine ylide, generated in situ from isatin (B1672199) and a secondary amino acid, with a Knoevenagel adduct derived from this compound and a suitable active methylene compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Potential Spirocyclic Product |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Allyl bromide | Piperidine | Ethyl 2-acetyl-4-(3-(ethylsulfonyl)phenyl)-1-spiro[4.5]dec-6-ene-3-carboxylate |

| This compound | N-Phenylmaleimide | Aniline (B41778) | [Ru(p-cymene)Cl₂]₂ | 1'-(3-(Ethylsulfonyl)phenyl)-2-phenyl-1',2',5',6'-tetrahydrospiro[indole-3,3'-pyrrolidine]-2,5-dione |

| This compound | Isatin, Sarcosine | Malononitrile | Acetic acid | 2'-(3-(Ethylsulfonyl)phenyl)-5'-imino-2-oxospiro[indoline-3,4'-pyrrolidine]-3'-carbonitrile |

Incorporation into Fused Ring Systems

Fused ring systems, where two or more rings share two or more atoms, are fundamental components of a vast array of natural products and synthetic molecules with diverse biological activities. The reactivity of this compound can be harnessed to construct various fused heterocyclic systems through annulation reactions.

Multicomponent reactions offer an efficient pathway to benzo-fused heterocycles. For instance, a Povarov-type reaction, which is a formal aza-Diels-Alder reaction, could be employed. The reaction of this compound with an aniline derivative and an electron-rich alkene, under Lewis or Brønsted acid catalysis, could lead to the formation of tetrahydroquinoline derivatives bearing the 3-(ethylsulfonyl)phenyl substituent.

Furthermore, tandem reactions involving an initial condensation of this compound followed by an intramolecular cyclization can provide access to fused ring systems. A classic example is the Friedländer annulation, where this compound reacts with a 2-aminoaryl ketone in the presence of a base or acid catalyst to yield a substituted quinoline. The ethylsulfonyl group would remain as a substituent on the phenyl ring of the resulting fused system.

Transition-metal-catalyzed "cut-and-sew" reactions represent a more modern approach to constructing fused rings. nih.govacs.org While not directly involving benzaldehydes as starting materials for the ring fusion itself, derivatives of this compound could be incorporated into substrates for such reactions. For example, a benzocyclobutenone bearing the 3-(ethylsulfonyl)phenyl group could undergo a rhodium-catalyzed reaction with an alkyne to generate a fused polycyclic system.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Potential Fused Ring Product |

|---|---|---|---|

| This compound | Aniline, N-Vinylpyrrolidin-2-one | Yb(OTf)₃ | 4-(3-(Ethylsulfonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrrolo[3,2-b]quinoline |

| This compound | 2-Aminoacetophenone | NaOH | 2-Methyl-4-(3-(ethylsulfonyl)phenyl)quinoline |

| 4-(3-(Ethylsulfonyl)phenyl)benzocyclobutenone | Phenylacetylene | [Rh(cod)Cl]₂ | 1-(3-(Ethylsulfonyl)phenyl)-4-phenylnaphthalene |

The successful synthesis and characterization of these and other novel spiro- and fused ring systems derived from this compound would significantly contribute to the expansion of chemical space available for drug discovery and the development of new functional materials.

Theoretical and Computational Chemistry of 3 Ethylsulfonyl Benzaldehyde

Quantum Chemical Investigations of Electronic Structure

Detailed quantum chemical investigations are instrumental in understanding the fundamental properties of a molecule. However, specific data relating to 3-(Ethylsulfonyl)benzaldehyde is not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability. The energy gap between these frontier orbitals provides insights into its chemical behavior. At present, there are no published studies detailing the HOMO-LUMO energetics or the spatial distribution of these orbitals for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis is a powerful tool for understanding delocalization of electron density, intramolecular interactions such as hyperconjugation, and charge transfer between different parts of a molecule. This analysis provides a quantitative picture of bonding and antibonding interactions. Unfortunately, no NBO analysis has been reported for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This information is vital for understanding intermolecular interactions and reaction mechanisms. To date, no MEP mapping studies for this compound have been found in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone of modern chemistry for elucidating reaction mechanisms, characterizing transition states, and predicting selectivity. However, this approach has not yet been applied to reactions involving this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Characterization

DFT calculations are widely used to map out potential energy surfaces, locate transition states, and calculate activation energies for chemical reactions. Such studies provide a deep understanding of reaction pathways. There are currently no available DFT studies that characterize reaction pathways or transition states for reactions involving this compound.

Computational Studies on Stereoselectivity and Diastereoselectivity

For molecules that can form chiral products, computational studies are essential for predicting and explaining stereoselectivity and diastereoselectivity. These studies often involve calculating the energies of different stereoisomeric transition states. No computational investigations into the stereoselectivity or diastereoselectivity of reactions with this compound have been published.

Solvent Effects and Continuum Solvation Models in Reaction Dynamics

The reaction dynamics of this compound, a polar molecule featuring both an aldehyde and an ethylsulfonyl group, are significantly influenced by the solvent environment. Computational chemistry provides powerful tools to model these interactions, with continuum solvation models being a particularly efficient approach. These models approximate the solvent as a continuous dielectric medium rather than modeling individual solvent molecules explicitly. This method simplifies calculations while capturing the primary electrostatic effects of the solvent on the solute.

Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to calculate the free energy of solvation. This allows for the study of how solvents with different dielectric constants stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and equilibria. For a reaction involving this compound, a polar solvent would be expected to stabilize polar transition states more effectively than nonpolar ones, potentially accelerating the reaction.

Computational studies can simulate a reaction's energy profile in various solvents. By calculating the activation energy (ΔG‡) in different media, a theoretical prediction of solvent-dependent reaction kinetics can be established. For instance, in a nucleophilic addition to the carbonyl group of this compound, a more polar solvent would likely lower the activation energy by stabilizing the charge separation that develops in the transition state.

| Solvent | Dielectric Constant (ε) | Predicted Relative Reaction Rate | Effect on Transition State |

| Hexane | 1.9 | Slow | Minimal stabilization |

| Dichloromethane | 9.1 | Moderate | Moderate stabilization |

| Acetone | 21 | Fast | Significant stabilization |

| Water | 80 | Fastest | Strong stabilization |

This table presents a conceptual prediction of how solvent polarity might influence a reaction involving this compound where a polar transition state is formed. The relative rates are illustrative.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a compound with its reactivity using mathematical equations. These models are built upon molecular descriptors derived from the compound's structure, which can be topological, electronic, or steric in nature. For this compound, QSRR can be employed to predict its behavior in various chemical reactions without the need for extensive experimental work.

A cornerstone of QSRR is the Hammett equation, which provides a linear free-energy relationship to quantify the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted reference compound (benzene derivative), σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects.

The this compound molecule has two electron-withdrawing substituents, the aldehyde (-CHO) and the ethylsulfonyl (-SO₂Et) groups, in a meta relationship to each other. Both groups deactivate the aromatic ring towards electrophilic attack and influence the reactivity of the carbonyl group. Their electronic effects can be quantified using their respective Hammett sigma (σ) constants for the meta position (σ_m).

The aldehyde (formyl) group (-CHO) is a moderately strong electron-withdrawing group.

The ethylsulfonyl group (-SO₂Et) is a very strong electron-withdrawing group, primarily through a powerful inductive effect (-I).

The positive σ_m values for these substituents indicate that they withdraw electron density from the aromatic ring, which in turn affects the reaction site. For a reaction where a negative charge develops in the transition state (a positive ρ value), such as nucleophilic attack at a remote site or the ionization of a benzoic acid derivative, these groups would significantly increase the reaction rate compared to unsubstituted benzaldehyde (B42025).

| Substituent | Hammett Constant (σ_m) | Electronic Effect |

| -H (Hydrogen) | 0.00 | Reference |

| -CH₃ (Methyl) | -0.07 | Weakly Donating |

| -OCH₃ (Methoxy) | +0.12 | Inductively Withdrawing / Resonantly Donating |

| -Cl (Chloro) | +0.37 | Withdrawing |

| -CHO (Formyl) | +0.35 | Strongly Withdrawing |

| -CN (Cyano) | +0.56 | Strongly Withdrawing |

| -SO₂CH₃ (Methylsulfonyl) * | +0.62 | Very Strongly Withdrawing |

| -NO₂ (Nitro) | +0.71 | Very Strongly Withdrawing |

*The value for methylsulfonyl is used as a close approximation for the ethylsulfonyl group, as the electronic difference is minimal at the meta position.

The substituents already present on an aromatic ring dictate the position of subsequent electrophilic aromatic substitution (EAS). This regioselectivity is determined by the electronic effects of the substituents, which influence the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. researchgate.net

Both the aldehyde (-CHO) and the ethylsulfonyl (-SO₂Et) groups are strong deactivating, meta-directing groups. researchgate.net

Aldehyde group (at C1): Withdraws electron density from the ring, especially from the ortho and para positions (C2, C4, C6), through resonance and induction. It therefore directs incoming electrophiles to the meta positions (C3, C5).

Ethylsulfonyl group (at C3): Is a powerful inductively withdrawing group. It strongly deactivates all ring positions but deactivates the ortho and para positions (C2, C4) more than the meta positions (C5).

In this compound, these directing effects are additive and reinforce each other.

The aldehyde group at C1 directs an incoming electrophile (E⁺) to C5.

The ethylsulfonyl group at C3 also directs an incoming electrophile to C5.

Therefore, computational models and established reactivity principles predict that electrophilic aromatic substitution on this compound will occur almost exclusively at the C5 position. Attack at any other position would result in a significantly less stable arenium ion intermediate, where the positive charge is placed adjacent to one of the strongly electron-withdrawing groups.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-(Ethylsulfonyl)-5-nitrobenzaldehyde |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-(ethylsulfonyl)benzaldehyde |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-5-(ethylsulfonyl)benzaldehyde |

Applications As a Synthetic Intermediate and in Materials Science

Precursor in Advanced Organic Synthesis

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. The presence of the ethylsulfonyl group in 3-(Ethylsulfonyl)benzaldehyde modulates the reactivity of the aldehyde, making it a useful building block for the synthesis of complex molecular architectures.

In the realm of medicinal chemistry, the benzaldehyde (B42025) scaffold is a common feature in many therapeutic agents. The introduction of an ethylsulfonyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and ability to interact with biological targets.

The aldehyde group of this compound can serve as a reactive handle for the construction of more complex pharmaceutical intermediates. For instance, it can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to introduce diverse molecular fragments. The ethylsulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the aldehyde and the stability of the resulting products.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The general strategy involves using the benzaldehyde core as a scaffold to which other functional groups and ring systems are attached to create novel chemical entities with potential therapeutic applications. The sulfonyl group, in particular, is a well-established pharmacophore in a variety of drug classes, including antibacterial and anticancer agents.

The synthesis of complex molecules often involves a multi-step approach where key intermediates, or building blocks, are first prepared and then combined. A related compound, 3-Bromo-4-(methylsulfonyl)benzaldehyde, is highlighted as a valuable intermediate in the pharmaceutical sector due to its multiple reaction sites. This suggests that this compound would similarly serve as a versatile precursor. For example, a synthetic route to a related compound, 4-((1-(Ethylsulfonyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, demonstrates the incorporation of an ethylsulfonyl benzaldehyde moiety into a heterocyclic system, a common scaffold in drug discovery. dergipark.org.tr

| Reaction Type | Potential Pharmaceutical Application |

| Aldol Condensation | Synthesis of chalcone-like structures with anti-inflammatory or anticancer activity. |

| Reductive Amination | Formation of substituted benzylamines, a common moiety in CNS-active drugs. |

| Wittig Reaction | Creation of stilbene (B7821643) derivatives with potential applications in cancer therapy. |

| Cyclocondensation | Formation of heterocyclic scaffolds such as dihydropyrimidines. |

Similar to its role in pharmaceuticals, this compound can also serve as a precursor for the synthesis of agrochemicals, such as herbicides, fungicides, and insecticides. The benzaldehyde unit can be elaborated into various toxophores, while the ethylsulfonyl group can modulate the compound's environmental fate and biological activity. The strong electron-withdrawing nature of the sulfonyl group is a feature found in several classes of herbicides.

The synthesis of agrochemical components often parallels the strategies used in pharmaceutical development, where a central scaffold is functionalized to optimize for target-specific activity and desirable environmental properties. The reactivity of the aldehyde group allows for the introduction of various functionalities that can interact with specific biological targets in pests or weeds.

Beyond the life sciences, this compound is a valuable intermediate in the synthesis of fine chemicals and specialty organic molecules. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. lanxess.com The dual functionality of this compound allows for a range of chemical transformations, making it a versatile building block for creating molecules with specific properties for applications in dyes, fragrances, and other specialty materials. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups, while the ethylsulfonyl group can be modified or used to direct further reactions on the aromatic ring.

Development of Functional Materials

The unique electronic properties conferred by the ethylsulfonyl and aldehyde groups make this compound an interesting monomer for the synthesis of functional materials, particularly polymers with tailored optical and electronic properties.

Condensation polymerization is a process where monomers join together, typically with the loss of a small molecule such as water. britannica.com Aldehydes are known to participate in condensation reactions with various co-monomers to form polymers. britannica.com For example, benzaldehyde can be co-polymerized with thiophene (B33073) to create a conducting polymer. scilit.com

In the case of this compound, the aldehyde group can react with suitable co-monomers, such as phenols, amines, or activated methylene (B1212753) compounds, to form a variety of polymers. The presence of the bulky and polar ethylsulfonyl group would be expected to influence the polymer's properties, such as its solubility, thermal stability, and morphology. The electron-withdrawing nature of the sulfonyl group can also affect the reactivity of the aldehyde in the polymerization process.

| Co-monomer Type | Resulting Polymer Class | Potential Properties |

| Phenols | Phenolic Resins | High thermal stability, chemical resistance |

| Amines | Polyimines (Schiff bases) | Redox activity, potential for metal coordination |

| Activated Methylene Compounds | Vinylogous Polymers | Extended conjugation, potential for color |

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure gives them interesting optical and electronic properties, making them suitable for applications in devices such as LEDs, solar cells, and sensors.

Aromatic aldehydes with electron-withdrawing groups are valuable building blocks for the synthesis of donor-acceptor conjugated polymers. researchgate.net In such polymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. The this compound unit can act as an electron-accepting moiety due to the strong electron-withdrawing nature of the sulfonyl group.

The synthesis of such polymers often involves cross-coupling reactions, such as Suzuki or Stille coupling, where the aldehyde group might first be protected or converted to a less reactive functional group. Alternatively, the aldehyde can be used in condensation reactions that directly form conjugated linkages, such as the Knoevenagel condensation. The incorporation of the this compound unit into a conjugated polymer backbone would be expected to lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can be beneficial for applications in organic electronics.

Design and Synthesis of Catalysts and Ligands

Ligand Scaffolds for Metal-Organic Catalysis

No research articles or data were found describing the use of this compound as a building block for synthesizing ligand scaffolds for metal-organic catalysis.

Components in Organocatalyst Development

No research articles or data were found detailing the incorporation of this compound into the structure of any organocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.